molecular formula C10H16N4 B13215883 N-Ethyl-N-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine

N-Ethyl-N-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine

Cat. No.: B13215883
M. Wt: 192.26 g/mol
InChI Key: IUJTVBIMKNLJQF-UHFFFAOYSA-N
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Description

N-Ethyl-N-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine: is a heterocyclic compound with a molecular formula of C₁₀H₁₆N₄.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of N-ethyl-N-methylamine with a suitable pyridazine derivative. The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives, which can be further utilized in various applications .

Scientific Research Applications

N-Ethyl-N-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of N-Ethyl-N-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine
  • N-ethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine
  • Pyridazine derivatives with different alkyl or aryl substitutions

Uniqueness

N-Ethyl-N-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H16N4

Molecular Weight

192.26 g/mol

IUPAC Name

N-ethyl-N-methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-amine

InChI

InChI=1S/C10H16N4/c1-3-14(2)10-6-8-7-11-5-4-9(8)12-13-10/h6,11H,3-5,7H2,1-2H3

InChI Key

IUJTVBIMKNLJQF-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C1=NN=C2CCNCC2=C1

Origin of Product

United States

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